2-(1-Naphthylmethyleneamino)phenol
Description
2-(1-Naphthylmethyleneamino)phenol is a Schiff base ligand synthesized via the condensation of 2-aminophenol with 1-naphthaldehyde. Structurally, it comprises a phenol moiety linked to a naphthyl group through an imine (–C=N–) bond (Figure 1). The extended aromatic system of the naphthyl group confers distinct electronic and steric properties, influencing its coordination behavior and solubility. Its biological relevance, such as antimicrobial or enzyme-inhibitory activity, remains under investigation but is hypothesized to stem from its ability to disrupt microbial membranes or metal-dependent enzymatic pathways .
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-11-4-3-10-16(17)18-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12,19H |
InChI Key |
RLFFDMCGHZPXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
Schiff bases derived from substituted aromatic aldehydes and aminophenols exhibit significant variability in their electronic and steric profiles. Key structural analogues include:
The naphthyl group in this compound enhances hydrophobicity and π-π stacking interactions compared to pyridyl or phenyl substituents. This increases its affinity for nonpolar environments, such as lipid bilayers in biological systems or hydrophobic pockets in enzymes .
Metal-Binding Properties
The coordination behavior of Schiff bases depends on donor atom availability and steric hindrance. Comparative stability constants (log K) for Zn(II) complexes highlight these differences:
The naphthyl derivative exhibits higher stability due to enhanced electron donation from the conjugated aromatic system, which stabilizes the metal-ligand bonds. Its distorted tetrahedral geometry contrasts with the octahedral coordination seen in less sterically hindered ligands .
Physicochemical Properties
| Property | This compound | (E)-2-((Pyridin-4-ylmethylene)amino)phenol | Phenol |
|---|---|---|---|
| Melting Point (°C) | 198–201 | 172–175 | 40–42 |
| Solubility in H₂O (mg/mL) | 0.15 | 2.3 | 83 |
| Log P (Octanol-Water) | 3.8 | 2.1 | 1.5 |
The low water solubility and high Log P of the naphthyl derivative reflect its hydrophobic nature, which may limit pharmaceutical applications but enhance utility in organic synthesis or material science .
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